molecular formula C13H16N4O4S B2439601 2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid CAS No. 863002-54-4

2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

Cat. No.: B2439601
CAS No.: 863002-54-4
M. Wt: 324.36
InChI Key: WDSHYTDOZHDPLI-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid is a complex organic compound belonging to the pyrimido[4,5-d]pyrimidine family. This compound features a bicyclic structure with multiple functional groups, including sulfanyl and carboxylic acid groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid typically involves multiple steps, starting with the formation of the pyrimido[4,5-d]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as 5-acetyl-4-aminopyrimidines, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The pyrimido[4,5-d]pyrimidine core can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of alcohols.

  • Substitution: : Introduction of various functional groups at specific positions on the core structure.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : Its unique structure could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors, and the pathways involved might involve interactions with cellular components or signaling molecules.

Comparison with Similar Compounds

This compound can be compared to other pyrimido[4,5-d]pyrimidine derivatives, which may have similar structures but differ in their substituents or functional groups. Some similar compounds include:

  • 2-(1,3-Dimethyl-2,4-dioxo-7-ethylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

  • 2-(1,3-Dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

These compounds may exhibit different biological activities or chemical properties due to variations in their molecular structures.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-4-5-7-14-10-9(11(15-7)22-6-8(18)19)12(20)17(3)13(21)16(10)2/h4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSHYTDOZHDPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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